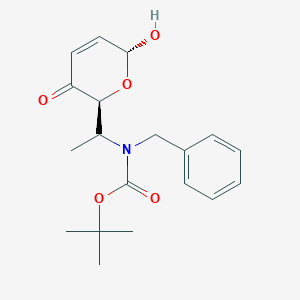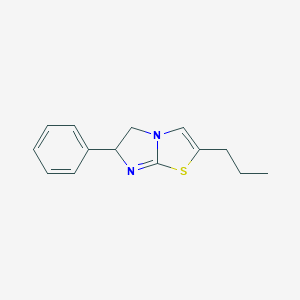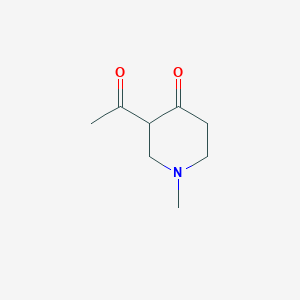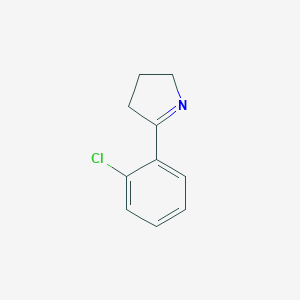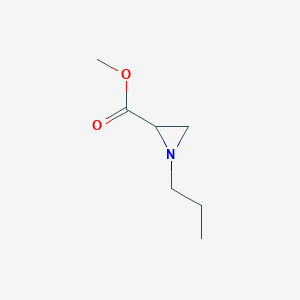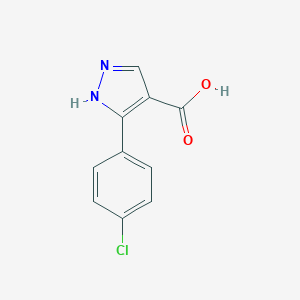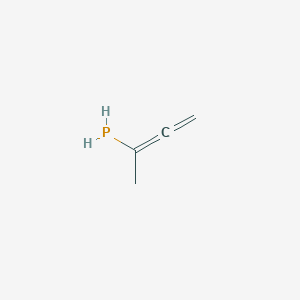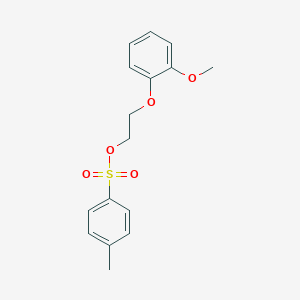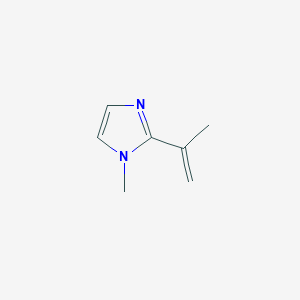
1-Methyl-2-isopropenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-isopropenyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is also known as MIH or 1-Me-2-iPr-Im. MIH has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MIH is not fully understood. However, studies have suggested that MIH may inhibit the growth of microorganisms by interfering with their metabolic pathways. MIH has also been found to bind to certain enzymes, which may contribute to its antimicrobial activity.
Biochemische Und Physiologische Effekte
MIH has been found to exhibit a range of biochemical and physiological effects. Studies have shown that MIH can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. MIH has also been found to exhibit antioxidant activity, which may be beneficial for certain medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MIH has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as NMR spectroscopy. However, MIH has some limitations, such as its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MIH. One potential area of research is the development of new drugs based on MIH. MIH has been found to exhibit antimicrobial activity, and further research may lead to the discovery of new drugs for the treatment of infectious diseases. Another area of research is the use of MIH as a building block in the synthesis of new materials. MIH has been found to have unique properties that may make it useful in the development of new materials with specific properties.
Synthesemethoden
MIH can be synthesized using different methods. One of the most common methods is the reaction of 1-methylimidazole with isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
MIH has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MIH has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. MIH has also been studied for its use as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks.
Eigenschaften
CAS-Nummer |
127782-73-4 |
|---|---|
Produktname |
1-Methyl-2-isopropenyl-1H-imidazole |
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1-methyl-2-prop-1-en-2-ylimidazole |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
GTFRXUGXAAINAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=NC=CN1C |
Kanonische SMILES |
CC(=C)C1=NC=CN1C |
Synonyme |
1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



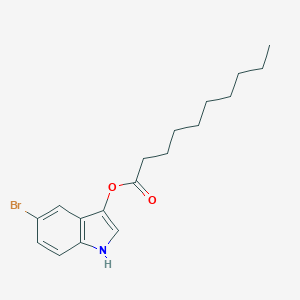
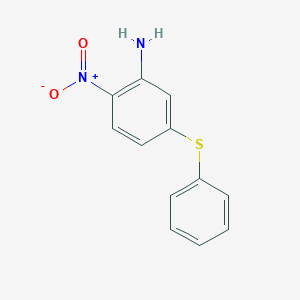
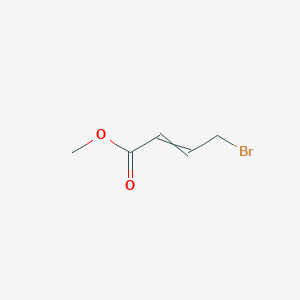
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
